2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
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Overview
Description
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. It contains a silicon backbone with ethynyl and trimethylsilyl groups attached, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane with ethynyl-containing reagents under specific conditions. One common method includes the use of bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The ethynyl group can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromobutane, 2,2’-azobis(2-methylpropionitrile), and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while reduction can produce silicon-hydrogen derivatives.
Scientific Research Applications
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications, including:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to donate or accept electrons during chemical reactions. The silicon backbone and ethynyl group play crucial roles in its reactivity, allowing it to participate in radical and hydrosilylation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Chlorotris(trimethylsilyl)silane: Used in the protection of alcohols and preparation of organometallic reagents.
Tris(trimethylsilyl)silanol: Employed in trifluoromethylation reactions.
Uniqueness
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to its ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research areas.
Properties
CAS No. |
73022-81-8 |
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Molecular Formula |
C11H28Si4 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
ethynyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C11H28Si4/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h1H,2-10H3 |
InChI Key |
KOBGTUIKBPYTPG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C#C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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